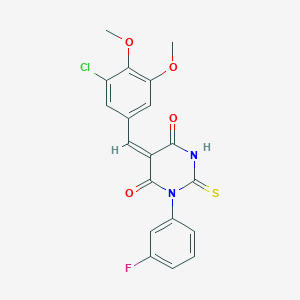![molecular formula C21H17ClN2O5S B286289 2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286289.png)
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDDO-Im, and it is a member of the triterpenoid family of compounds. CDDO-Im has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of CDDO-Im is complex and involves multiple pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. CDDO-Im has also been shown to inhibit the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
CDDO-Im has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory effects, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. CDDO-Im has also been found to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDDO-Im in lab experiments is its wide range of biological activities. This compound has been found to have antioxidant, anti-inflammatory, and anticancer effects, which makes it a valuable tool for studying these biological processes. However, one of the limitations of using CDDO-Im in lab experiments is its complex synthesis process. This compound requires specialized equipment and skilled chemists to synthesize, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of CDDO-Im. One area of research is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Another area of research is the study of the potential applications of CDDO-Im in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CDDO-Im and its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of CDDO-Im involves the reaction of two precursor compounds: 2-cyano-3,12-dioxo-oleana-1,9(11)-dien-28-oic acid (CDDO) and N-(3,4-dimethylphenyl)glycine methyl ester (Im). The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various chromatographic techniques. The synthesis of CDDO-Im is a complex process that requires skilled chemists and specialized equipment.
Aplicaciones Científicas De Investigación
CDDO-Im has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. CDDO-Im has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to have a synergistic effect when used in combination with other anticancer drugs.
Propiedades
Fórmula molecular |
C21H17ClN2O5S |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
2-[(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN2O5S/c1-11-3-4-14(5-12(11)2)23-19(25)9-24-20(26)18(30-21(24)27)7-13-6-16-17(8-15(13)22)29-10-28-16/h3-8H,9-10H2,1-2H3,(H,23,25)/b18-7+ |
Clave InChI |
VNDHBRBARIICNH-CNHKJKLMSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/SC2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)

![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B286221.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)

![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)